1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine
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Overview
Description
1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is a synthetic organic compound characterized by the presence of bromine, fluorine, and piperidine moieties
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Synthesis of 3-Bromo-5-fluorobenzyl bromide: This intermediate can be prepared by bromination of 3-bromo-5-fluorobenzaldehyde.
Formation of this compound: The intermediate is then reacted with 3,3-difluoropiperidine under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to neurotransmitter receptors or inhibit certain enzymes, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine can be compared with similar compounds such as:
1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which may affect its chemical reactivity and biological activity.
5-Bromo-3-fluoro-n-boc-benzylamine: This compound contains a different functional group (carbamate) and may have different applications and properties.
1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine: This compound features a pyrazole ring, which can influence its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-3,3-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3N/c13-10-4-9(5-11(14)6-10)7-17-3-1-2-12(15,16)8-17/h4-6H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEDWUQJJXYLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)Br)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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